molecular formula C10H8ClFN2O B1409525 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1696490-28-4

1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No.: B1409525
CAS No.: 1696490-28-4
M. Wt: 226.63 g/mol
InChI Key: TYNHKBNFBLTRLK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is an organic compound characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-5-ol
  • 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-3-ol
  • 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-2-ol

Uniqueness: 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-9-3-7(1-2-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNHKBNFBLTRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 5
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 6
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

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